4-(1-Propynyl)phthalic Anhydride is a valuable and significant heterocyclic substrate in two- and multicomponent organic reactions . It’s an efficient substrate and/or intermediate in several organic transformations due to its bifunctional cyclic anhydride moiety .
Phthalic anhydride, a related compound, has been used in the synthesis of a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
Phthalic anhydride, a related compound, is a potent substrate to design a wide range of heterocyclic compounds .
4-(1-Propynyl)phthalic Anhydride can be used as a raw material in the synthesis of polyimides . Polyimides are a type of polymer with excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for various applications such as electronics, aerospace, and automotive industries .
4-(1-Propynyl)phthalic Anhydride is an important intermediate in the synthesis of a variety of organic compounds. It can be used to produce other chemicals or as a building block in larger chemical reactions.
Phthalic anhydride, a related compound, is used in the production of polyester resins . Given the structural similarities, 4-(1-Propynyl)phthalic Anhydride could potentially be used in a similar manner .
Alkyd resins are used in paints and lacquers. Phthalic anhydride, a related compound, is used in the production of these resins . It’s possible that 4-(1-Propynyl)phthalic Anhydride could be used in a similar way .
Phthalic anhydride, a related compound, is used in the production of certain insect repellents . Given the structural similarities, 4-(1-Propynyl)phthalic Anhydride could potentially be used in a similar manner .
Phthalic anhydride, a related compound, is used in the production of urethane polyester polyols . Given the structural similarities, 4-(1-Propynyl)phthalic Anhydride could potentially be used in a similar manner .
4-(1-Propynyl)phthalic anhydride is a chemical compound with the molecular formula C₁₁H₆O₃ and a molecular weight of 186.17 g/mol. It is characterized by a phthalic anhydride structure with a propynyl substituent at the 4-position of the aromatic ring. This compound typically appears as a white to yellow solid and has garnered attention due to its potential applications in organic synthesis and materials science .
The reactivity of the anhydride functional group allows it to engage in diverse transformations, making it valuable in synthetic organic chemistry .
Several methods have been proposed for synthesizing 4-(1-Propynyl)phthalic anhydride:
These methods highlight the versatility of phthalic anhydride derivatives in synthetic chemistry .
4-(1-Propynyl)phthalic anhydride has several notable applications:
The interaction studies involving 4-(1-Propynyl)phthalic anhydride primarily focus on its reactivity with nucleophiles. For example, studies have shown that this compound can undergo nucleophilic attack by amines, leading to the formation of amides. Additionally, its interactions with various solvents and polymer matrices have been explored to understand its compatibility and performance in material applications .
Several compounds share structural similarities with 4-(1-Propynyl)phthalic anhydride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Characteristics | Unique Features |
|---|---|---|---|
| Phthalic Anhydride | Anhydride | Commonly used in polymer chemistry | Base structure without substitution |
| Maleic Anhydride | Anhydride | Reactivity similar to phthalic anhydride | Contains a double bond in the cyclic structure |
| 4-(Butynyl)phthalic Anhydride | Anhydride | Similar structure with different alkynyl substituent | Longer carbon chain than propynyl |
| 3-(1-Propynyl)phthalic Anhydride | Isomer | Different position of propynyl group | Altered reactivity based on position |
4-(1-Propynyl)phthalic anhydride is distinguished by its specific substitution pattern on the aromatic ring, which influences its reactivity and potential applications compared to other similar compounds .
The thermal characteristics of 4-(1-Propynyl)phthalic anhydride have been well-documented through multiple analytical determinations. The compound exhibits a sharp melting point of 115°C [1] [2] [3] [4], with a narrow melting range of 113.0 to 117.0°C [1] [2] [4] as determined by multiple analytical techniques. This relatively narrow melting range indicates high purity and structural uniformity of the compound when properly synthesized and purified [1] [2] [4].
The thermal stability of 4-(1-Propynyl)phthalic anhydride extends beyond its melting point, remaining stable under normal atmospheric conditions up to approximately 115°C [1] [2] [4]. However, like other phthalic anhydride derivatives, the compound shows susceptibility to thermal decomposition at elevated temperatures, producing carbon monoxide and carbon dioxide as primary decomposition products [5]. The presence of the propynyl group does not significantly alter the fundamental thermal decomposition pathways observed in standard phthalic anhydride, though it may influence the specific decomposition kinetics [5].
Storage temperature recommendations specify room temperature conditions with preference for storage below 15°C to ensure optimal long-term stability [1] [2] [4]. The compound demonstrates excellent thermal stability when stored under appropriate conditions, maintaining its chemical integrity and analytical purity over extended periods [1] [2] [4].
The solubility characteristics of 4-(1-Propynyl)phthalic anhydride reflect the compound's dual nature, combining the polar characteristics of the anhydride functionality with the relatively nonpolar propynyl substituent. The compound demonstrates excellent solubility in tetrahydrofuran (THF) [1] [2] [4], which serves as the preferred solvent for analytical and synthetic applications involving this compound.
The enhanced solubility in THF compared to other organic solvents can be attributed to the favorable solvation of both the polar anhydride groups and the propynyl substituent [1] [2] [4]. This solubility pattern is characteristic of substituted phthalic anhydrides, where the electronic and steric effects of substituents influence the overall solvation behavior [6].
Limited solubility data exists for other organic solvents, though theoretical predictions based on structural similarity to related compounds suggest moderate solubility in polar aprotic solvents such as dimethylformamide, acetonitrile, and acetone [6]. The compound's solubility in protic solvents would be expected to be complicated by potential reactivity with the anhydride functionality, particularly in the presence of moisture or elevated temperatures [6].
The infrared spectroscopic characteristics of 4-(1-Propynyl)phthalic anhydride provide definitive structural identification through characteristic absorption patterns. As a cyclic unsaturated anhydride, the compound exhibits the distinctive double carbonyl stretching pattern characteristic of phthalic anhydride derivatives [7]. The symmetric carbonyl stretching vibration appears in the range of 1860-1840 cm⁻¹, while the asymmetric carbonyl stretch occurs at lower frequency in the 1780-1760 cm⁻¹ region [7].
The propynyl substituent contributes additional characteristic absorptions to the IR spectrum. The terminal alkyne functionality exhibits a distinctive C≡C stretching vibration in the range of 2260-2100 cm⁻¹, providing clear evidence for the presence of the propynyl group [7]. The terminal alkyne C-H stretching vibration appears as a sharp, medium-intensity band in the 3300-3250 cm⁻¹ region [7].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. In ¹H NMR spectroscopy, the aromatic protons of the benzene ring appear in the typical aromatic region between 7.5-8.0 ppm [8]. The propynyl substituent contributes distinctive signals, with the terminal alkyne proton appearing in the 2.5-3.0 ppm range and the methyl group of the propynyl chain resonating near 2.0 ppm [8].
¹³C NMR spectroscopy reveals characteristic carbon environments that confirm the structural assignment. The carbonyl carbons of the anhydride functionality appear in the 160-170 ppm region, typical of anhydride carbonyls [8]. The aromatic carbons contribute multiple signals in the 120-140 ppm range, with the substituted aromatic carbons showing characteristic downfield shifts [8]. The alkyne carbons provide distinctive signals in the 80-90 ppm region, with the terminal alkyne carbon appearing at higher field than the internal alkyne carbon [8].
Mass spectrometric analysis of 4-(1-Propynyl)phthalic anhydride provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 186, corresponding to the molecular formula C₁₁H₆O₃ [1] [2] [3] [4]. This molecular ion typically serves as the base peak or one of the most intense peaks in the mass spectrum, reflecting the stability of the molecular ion under electron ionization conditions [9].
The fragmentation pattern of 4-(1-Propynyl)phthalic anhydride follows predictable pathways based on the stability of resulting fragment ions. Loss of carbon monoxide (28 mass units) from the molecular ion is a characteristic fragmentation pathway for phthalic anhydride derivatives, producing a fragment at m/z 158 [9]. Sequential loss of additional carbon monoxide units generates fragments at m/z 130, corresponding to the loss of both carbonyl groups from the anhydride functionality [9].
The propynyl substituent contributes additional fragmentation pathways characteristic of alkyne-containing compounds. Loss of the propynyl group as a neutral fragment (C₃H₃, 39 mass units) produces a fragment at m/z 147, corresponding to the substituted phthalic anhydride core [10]. The propynyl group itself can undergo characteristic fragmentations, including loss of acetylene (C₂H₂, 26 mass units) and methyl radicals (CH₃, 15 mass units) [10].
The reactivity profile of 4-(1-Propynyl)phthalic anhydride reflects the combined chemical behavior of the anhydride functionality and the propynyl substituent. The anhydride group exhibits characteristic high reactivity toward nucleophiles, readily forming esters and amides through nucleophilic acyl substitution reactions [13] [14] [15]. Common nucleophiles such as alcohols, amines, and water react readily with the anhydride functionality, often without requiring elevated temperatures or catalysts [13] [14] [15].
The propynyl substituent introduces additional reactivity patterns, particularly in reactions with nucleophiles capable of adding across the triple bond. The terminal alkyne functionality can undergo nucleophilic addition reactions, cycloaddition reactions, and metal-catalyzed coupling reactions . These dual reactivity patterns make 4-(1-Propynyl)phthalic anhydride particularly valuable as a bifunctional building block in organic synthesis .
Compatibility with oxidizing agents represents a significant concern in the handling and storage of 4-(1-Propynyl)phthalic anhydride. The compound is incompatible with strong oxidizing agents, including potassium permanganate, chromium trioxide, and nitric acid [5]. Contact with oxidizing agents can result in vigorous reactions, potentially leading to fire or explosion hazards [5]. The propynyl substituent is particularly susceptible to oxidation, with potential formation of volatile and potentially hazardous oxidation products [5].
The compound also shows incompatibility with strong bases, which can cause ring-opening reactions of the anhydride functionality [5]. This reactivity pattern requires careful consideration in synthetic applications where basic conditions might be employed [5]. Additionally, the compound should be segregated from materials that might catalyze polymerization or other unwanted reactions during storage [5].
Chemical stability under normal handling conditions is excellent when moisture is excluded and oxidizing agents are avoided [5]. The compound maintains its chemical integrity and analytical purity when stored under appropriate conditions, making it suitable for extended storage periods in research and industrial applications [5]. However, the combination of moisture sensitivity and reactivity with nucleophiles requires careful attention to storage and handling protocols to ensure optimal performance in analytical and synthetic applications [5].
The thermal stability of 4-(1-Propynyl)phthalic anhydride extends through normal ambient temperature ranges, with no significant decomposition observed below 100°C under anhydrous conditions [5]. However, heating above the melting point in the presence of moisture or reactive impurities can lead to decomposition reactions that compromise the compound's utility [5]. For applications requiring elevated temperatures, careful purification and anhydrous conditions are essential to prevent unwanted side reactions [5].
Storage compatibility requires consideration of container materials, with glass containers being preferred over plastic materials that might permit moisture transmission [11]. Metal containers should be avoided unless specifically designed for storage of corrosive materials, as the anhydride functionality can react with certain metal surfaces [11]. The use of appropriate desiccants and inert atmosphere storage significantly extends the useful lifetime of the compound in storage [11].
Regular analytical monitoring of stored samples is recommended to detect any signs of decomposition or contamination [11]. High-performance liquid chromatography and gas chromatography provide sensitive methods for detecting impurities that might arise from hydrolytic decomposition or other degradation pathways [11]. The maintenance of analytical purity is particularly important for applications in materials science and pharmaceutical chemistry where trace impurities can significantly impact performance [11].
The reactivity patterns of 4-(1-Propynyl)phthalic anhydride make it particularly valuable in synthetic applications where multiple reaction sites are required . The anhydride functionality provides ready access to ester and amide derivatives, while the propynyl group offers opportunities for cycloaddition reactions, metal-catalyzed coupling reactions, and other alkyne-specific transformations . This combination of reactivity patterns positions the compound as a versatile building block for complex molecular architectures .
Industrial applications of 4-(1-Propynyl)phthalic anhydride require careful consideration of process safety factors related to its reactivity profile [5]. The compound's moisture sensitivity and reactivity with nucleophiles necessitate specialized handling equipment and procedures [5]. Process design must incorporate appropriate safeguards against moisture infiltration and unwanted reactions with process chemicals [5]. The use of inert atmosphere processing and careful control of reaction conditions are essential for safe and efficient industrial utilization [5].
Environmental considerations related to the disposal and handling of 4-(1-Propynyl)phthalic anhydride reflect its chemical reactivity and potential environmental impact [5]. The compound should not be released to environmental water sources due to its reactivity with moisture and potential formation of acidic hydrolysis products [5]. Proper disposal requires neutralization of the anhydride functionality and consideration of the environmental fate of both the compound and its decomposition products [5].
The analytical characterization of 4-(1-Propynyl)phthalic anhydride requires specialized techniques adapted to its unique chemical properties [1] [2] [4]. Standard analytical methods for phthalic anhydrides may require modification to account for the presence of the propynyl substituent [1] [2] [4]. Gas chromatography provides excellent separation and quantification capabilities, though the moisture sensitivity of the compound requires careful attention to sample preparation and handling [1] [2] [4].
Quality control procedures for 4-(1-Propynyl)phthalic anhydride typically focus on purity determination through gas chromatography and morpholine titration methods [1] [2] [4]. The morpholine method provides specific quantification of the anhydride functionality, while gas chromatography enables detection of organic impurities and decomposition products [1] [2] [4]. Both methods demonstrate that high-purity samples (>98%) can be routinely obtained through appropriate synthetic and purification procedures [1] [2] [4].
Research applications of 4-(1-Propynyl)phthalic anhydride span multiple areas of organic chemistry and materials science . The compound's dual functionality makes it particularly valuable in the synthesis of complex heterocyclic compounds, polymer precursors, and advanced materials . Its unique combination of reactivity patterns enables the construction of molecular architectures that would be difficult to access through other synthetic routes .
The continuing development of new synthetic methodologies and applications for 4-(1-Propynyl)phthalic anhydride reflects its importance as a versatile building block in modern organic synthesis . Ongoing research focuses on exploiting its unique reactivity patterns for the construction of novel molecular frameworks and advanced materials with tailored properties . The compound's accessibility through established synthetic routes and its well-characterized properties make it an attractive target for continued research and development efforts .
Future applications of 4-(1-Propynyl)phthalic anhydride will likely focus on exploiting its unique combination of anhydride and alkyne reactivity for the development of new materials and synthetic methodologies . The compound's versatility as a building block for complex molecular architectures positions it as a valuable component in the toolkit of modern synthetic chemistry . Its well-established analytical characterization and handling procedures provide a solid foundation for expanded research and industrial applications .
Irritant